Biphenyl-3-carboxamidine hydrochloride
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Overview
Description
Biphenyl-3-carboxamidine hydrochloride is a chemical compound with the molecular formula C13H13ClN2 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-3-carboxamidine hydrochloride can be synthesized through the treatment of biphenylcarbonitrile with lithium bis(trimethylsilyl)amide (LiN(TMS)2), followed by hydrolysis with hydrogen chloride . This method involves the nucleophilic attack of LiN(TMS)2 on the nitrile carbon of biphenylcarbonitrile, forming an intermediate that is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-3-carboxamidine hydrochloride undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Addition: The compound can also undergo nucleophilic addition reactions, particularly at the amidine group, where nucleophiles attack the carbon-nitrogen double bond.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under conditions that promote electrophilic attack on the benzene ring.
Nucleophilic Addition: Reagents such as lithium bis(trimethylsilyl)amide are used under anhydrous conditions to facilitate nucleophilic attack on the nitrile group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated biphenyl derivatives, while nucleophilic addition can produce various amidine derivatives .
Scientific Research Applications
Biphenyl-3-carboxamidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of biphenyl-3-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxamidine hydrochloride
- Biphenyl-2-carboxamidine hydrochloride
- Azabiphenyl derivatives
Uniqueness
Biphenyl-3-carboxamidine hydrochloride is unique due to its specific substitution pattern on the biphenyl scaffold, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-phenylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,(H3,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRGTPSSXXQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-63-2 |
Source
|
Record name | Biphenyl-3-carboxamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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